molecular formula C19H15OP B1302527 2-(Diphenylphosphino)benzaldehyde CAS No. 50777-76-9

2-(Diphenylphosphino)benzaldehyde

Cat. No. B1302527
CAS RN: 50777-76-9
M. Wt: 290.3 g/mol
InChI Key: DRCPJRZHAJMWOU-UHFFFAOYSA-N
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Patent
US06759559B2

Procedure details

After 5.9 ml of triethylamine (43 mmol) and 334 mg of tetrakis(triphenylphosphine)palladium have been added, 5 ml of 2-bromobenzaldehyde (43 mmol) and 11.15 ml of diphenylphosphine (64.5 mmol) are refluxed in 150 ml of absolute toluene under a protective gas atmosphere in a three-necked flask equipped with a reflux condenser. Triethylamine hydrobromide precipitates as a white solid over the course of the reaction. After 12 hours, the reaction solution is filtered, washed three times with saturated ammonium hydrochloride solution and saturated sodium chloride solution and the solvent is removed in a rotary evaporator. The resultant crude product is recrystallised from methanol. Yield 10.61 g (85% of theoretical).
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
334 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
11.15 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Br[C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH:11]=[O:12].[C:17]1([PH:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:24]1([P:23]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:9]2[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=2[CH:11]=[O:12])[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |^1:40,42,61,80|

Inputs

Step One
Name
Quantity
5.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
334 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Name
Quantity
11.15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)PC1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
Triethylamine hydrobromide precipitates as a white solid over the course of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction solution is filtered
WASH
Type
WASH
Details
washed three times with saturated ammonium hydrochloride solution and saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
the solvent is removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The resultant crude product is recrystallised from methanol

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C1(=CC=CC=C1)P(C1=C(C=O)C=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.